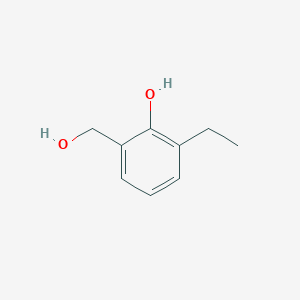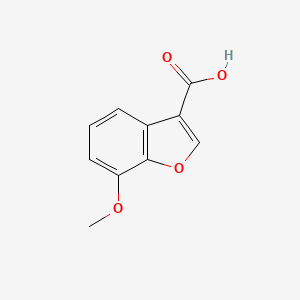
Fmoc-Ile-Pro-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-Ile-Pro-OH” is a compound formed by the combination of two amino acids, Isoleucine (Ile) and Proline (Pro), with the Fmoc (9-Fluorenylmethoxycarbonyl) protecting group . The Fmoc group is a base-labile protecting group used in organic synthesis .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular formula of Fmoc-Ile-OH is C21H23NO4 and that of Fmoc-Pro-OH is C20H19NO4 . The molecular weight of Fmoc-Ile-OH is 353.41 and that of Fmoc-Pro-OH is 337.37 .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-Ile-OH is a solid with an optical activity of [α]20/D −12±1°, c = 1% in DMF . Its melting point is 145-147 °C (lit.) . Fmoc-Pro-OH is also a solid with an optical activity of [α]20/D −32±1°, c = 1% in DMF . Its melting point is 117-118 °C (lit.) .科学的研究の応用
Hydrogel Construction
“Fmoc-Ile-Pro-OH” can be used to construct hydrogels . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids. These materials are used in a variety of applications, including drug delivery systems, tissue engineering scaffolds, and biosensors .
pH-Controlled Ambidextrous Gelation
The compound exhibits pH-controlled ambidextrous gelation . This means it can form gels in both water (hydrogelation) and organic solvents (organogelation) at different pH values. This property is significant among gelators and can be leveraged in various applications, such as environmental remediation and controlled drug release .
High Thermal Stability
“Fmoc-Ile-Pro-OH” demonstrates high thermal stability, even at low minimum hydrogelation concentration . This makes it suitable for applications that require stability under high-temperature conditions .
Dye Removal Properties
The compound has been found to possess dye removal properties . This suggests potential applications in wastewater treatment, where it could be used to remove harmful dyes from industrial effluents .
Cell Viability
“Fmoc-Ile-Pro-OH” has been shown to maintain cell viability to the selected cell type . This property is crucial in biomedical applications, particularly in tissue engineering and regenerative medicine .
Drug Carrier
The compound can also act as a drug carrier . This is particularly useful in the field of medicine, where it can be used to deliver drugs to specific parts of the body .
Biochemical and Structural Studies
The unique sequence and structure of “Fmoc-Ile-Pro-OH” allow researchers to investigate the fundamental aspects of protein folding, enzyme-substrate interactions, and other biomolecular processes .
Peptide Synthesis
Beyond its pharmaceutical applications, “Fmoc-Ile-Pro-OH” finds utility in the broader field of peptide synthesis . Its Fmoc protection and carefully selected amino acid sequence make it an indispensable tool for researchers and chemists engaged in the construction of complex peptides and peptidomimetics .
作用機序
Target of Action
The primary target of Fmoc-Ile-Pro-OH is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-Ile-Pro-OH is used as a protecting group for amines during peptide synthesis . This protection is crucial to prevent unwanted side reactions during the synthesis process .
Mode of Action
Fmoc-Ile-Pro-OH interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of Fmoc-Ile-Pro-OH in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds . The Fmoc group allows for the selective protection and deprotection of amino groups, enabling the stepwise assembly of peptide chains . This process is integral to solid-phase peptide synthesis (SPPS), a common method for producing peptides .
Pharmacokinetics
The pharmacokinetic properties of Fmoc-Ile-Pro-OH are largely determined by its role as a reagent in peptide synthesis rather than as a bioactive compound itselfIt’s worth noting that the fmoc group is stable under acidic conditions and can be selectively removed under basic conditions , which can influence its behavior in different physiological environments.
Result of Action
The primary molecular effect of Fmoc-Ile-Pro-OH’s action is the protection of the amine group during peptide synthesis . This allows for the controlled formation of peptide bonds without unwanted side reactions . On a cellular level, the use of Fmoc-Ile-Pro-OH enables the synthesis of complex peptides, which can have various biological effects depending on their specific sequences.
Action Environment
The action of Fmoc-Ile-Pro-OH is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions and can be removed under basic conditions . Therefore, the pH can significantly influence the efficacy of Fmoc-Ile-Pro-OH in protecting amines and its stability during peptide synthesis .
Safety and Hazards
将来の方向性
The self-assembling properties of Fmoc modified amino acids like Fmoc-Ile-OH and Fmoc-Pro-OH have been studied under varying conditions such as concentration and temperature . The future aim is to characterize these self-assembled structures through sophisticated microscopy and spectroscopy techniques and understand the mechanisms of self-assembly .
特性
IUPAC Name |
(2S)-1-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-3-16(2)23(24(29)28-14-8-13-22(28)25(30)31)27-26(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21-23H,3,8,13-15H2,1-2H3,(H,27,32)(H,30,31)/t16-,22-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWNAAGBZTXNOG-GMWOSMDTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

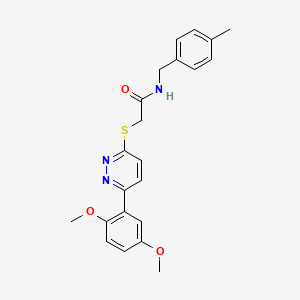

![3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2615604.png)

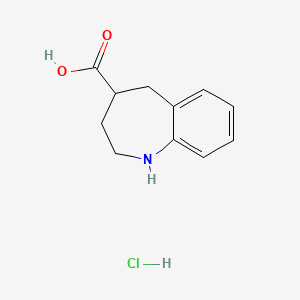
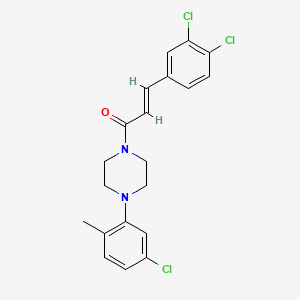
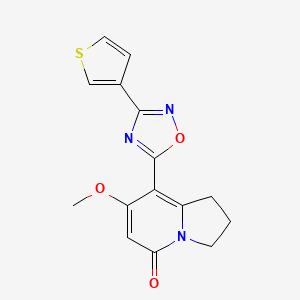
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2615612.png)
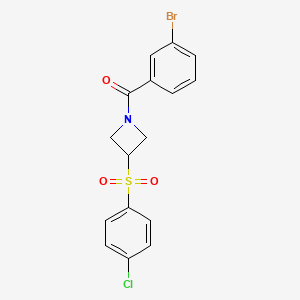
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2615615.png)
![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2615616.png)
![N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2615617.png)
